2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide
CAS No.:
Cat. No.: VC15892586
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | 2-amino-2-methyl-N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C15H21N3O3/c1-10-8-11(17-14(20)15(2,3)16)4-5-12(10)18-6-7-21-9-13(18)19/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,20) |
| Standard InChI Key | WCJZGROLUZOQJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C(C)(C)N)N2CCOCC2=O |
Introduction
Potential Applications
While specific applications of "2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide" are not documented, compounds with similar structures are often explored for their potential in drug development, particularly in areas such as:
-
Pharmacological Agents: Due to the presence of morpholine and amide groups, this compound might exhibit biological activity relevant to therapeutic applications.
-
Biological Interactions: The morpholine ring can participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Synthesis and Characterization
The synthesis of such compounds typically involves standard organic chemistry techniques, such as amide coupling reactions. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Research Findings and Data
Given the lack of specific data on this compound, research findings would need to be inferred from similar compounds. For instance, compounds with morpholine rings are often studied for their anti-inflammatory or antiviral properties.
Example Data Table for Similar Compounds
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Morpholine Derivatives | Anti-inflammatory | |
| Pyrazole Derivatives | TPO Receptor Agonist | |
| Thiadiazole Derivatives | 5-LOX Inhibitor |
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high yield and purity.
-
Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or selectivity.
Given the absence of direct references to this compound, future research should focus on synthesizing and characterizing it, followed by comprehensive biological evaluations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume